7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClF2N It is a derivative of tetrahydroisoquinoline, which is a structural motif found in many natural and synthetic compounds
Scientific Research Applications
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.
Mode of Action
This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can effectively modulate the levels of norepinephrine and epinephrine in the body.
Biochemical Pathways
The compound affects the catecholamine biosynthesis pathway . By inhibiting phenylethanolamine N-methyltransferase, it reduces the conversion of norepinephrine to epinephrine, thereby altering the balance of these neurotransmitters.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C in a sealed container, away from moisture . In the body, factors such as pH, temperature, and the presence of other substances can affect its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7,8-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHRXUXFXWORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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